2-Nitrophenetole
Overview
Description
2-Nitrophenetole, also known as 1-ethoxy-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline solid with a strong aromatic odor at room temperature. This compound is commonly used as an intermediate and raw material in organic synthesis, particularly in the production of dyes and pesticides .
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur .
Biochemical Pathways
It’s known that the compound can be used as an intermediate for organic synthesis of dyes . This suggests that it may interact with certain biochemical pathways involved in dye synthesis.
Result of Action
As an intermediate for organic synthesis of dyes, it’s likely that the compound plays a role in the formation of certain dye molecules .
Biochemical Analysis
Cellular Effects
Similar compounds such as 2,4-Dinitrophenol have been shown to act as protonophores, allowing protons to leak across the inner mitochondrial membrane and thus bypass ATP synthase, making ATP energy production less efficient
Molecular Mechanism
As an organic compound used in proteomics research , it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving 2-Nitrophenetole are not well-characterized. It’s known that metabolic pathways involve a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenetole can be synthesized through the reaction of sodium phenate with sulfoethane in ethanol, which is then heated and refluxed for 24 hours . Another method involves the reaction of p-chloronitrobenzene with ethanol in the presence of an alkali metal hydroxide and a phase transfer catalyst at temperatures ranging from 60°C to 80°C .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of p-chloronitrobenzene and ethanol, with sodium hydroxide as the base and a phase transfer catalyst to facilitate the reaction. This method yields high purity and excellent yields of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenetole undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form the corresponding amino compound.
Substitution: Nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions:
Substitution: Reagents such as alkoxides or phenoxides in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are used.
Major Products:
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituent introduced, various substituted phenetoles can be formed.
Scientific Research Applications
2-Nitrophenetole has several applications in scientific research:
Comparison with Similar Compounds
4-Nitrophenetole: Similar in structure but with the nitro group at the para position.
2,4-Dinitrophenetole: Contains two nitro groups, leading to different chemical properties and reactivity.
Uniqueness: 2-Nitrophenetole is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its use as an intermediate in the synthesis of dyes and pesticides highlights its importance in industrial applications .
Properties
IUPAC Name |
1-ethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGESCVNJSAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060589 | |
Record name | Benzene, 1-ethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060589 | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
Record name | 2-Nitrophenetole | |
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CAS No. |
610-67-3 | |
Record name | 1-Ethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethoxynitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610673 | |
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Record name | 2-Nitrophenetole | |
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Record name | Benzene, 1-ethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-ethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.303 | |
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Record name | 2-ETHOXYNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0268PNU8K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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